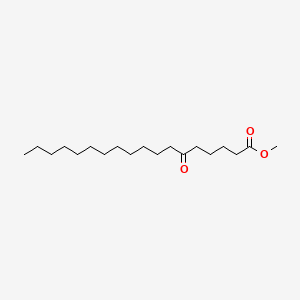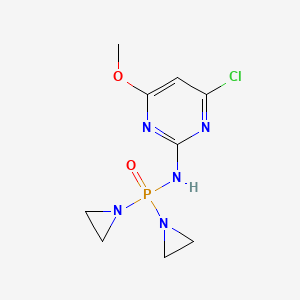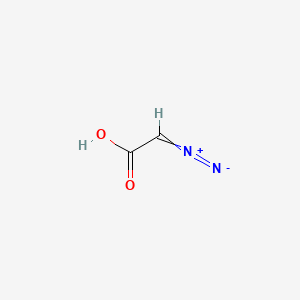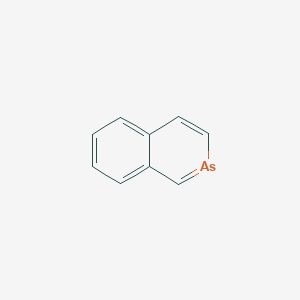
Isoarsinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoarsinoline is an organic compound that belongs to the class of heterocycles. It is formally derived from isoquinoline by replacing the nitrogen atom with an arsenic atom . This substitution imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoarsinoline can be synthesized through several methods. One common approach involves the reaction of isoquinoline with arsenic trichloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Isoarsinoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form arsenic-containing oxides.
Reduction: Reduction reactions can convert this compound to its corresponding arsenic hydrides.
Substitution: This compound can undergo substitution reactions where the arsenic atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield arsenic oxides, while reduction can produce arsenic hydrides .
Scientific Research Applications
Isoarsinoline has a wide range of applications in scientific research:
Chemistry: this compound is used as a precursor in the synthesis of various arsenic-containing compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Mechanism of Action
The mechanism of action of isoarsinoline involves its interaction with molecular targets such as enzymes and receptors. The arsenic atom in this compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: Isoarsinoline is structurally similar to isoquinoline, with the key difference being the substitution of nitrogen with arsenic.
Arsinoline: Another related compound where the nitrogen atom in quinoline is replaced by arsenic.
Tetrahydrothis compound: A reduced form of this compound with additional hydrogen atoms
Uniqueness
This compound’s uniqueness lies in its arsenic atom, which imparts distinct chemical and biological properties compared to its nitrogen-containing analogs.
Properties
CAS No. |
253-28-1 |
|---|---|
Molecular Formula |
C9H7As |
Molecular Weight |
190.07 g/mol |
IUPAC Name |
isoarsinoline |
InChI |
InChI=1S/C9H7As/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H |
InChI Key |
ASKLQCSOQWQVST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=[As]C=CC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


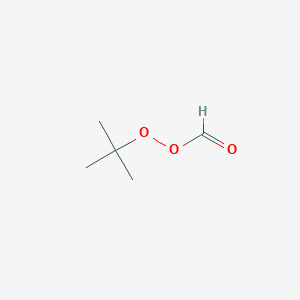
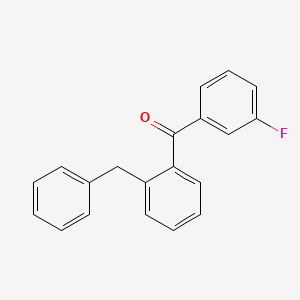
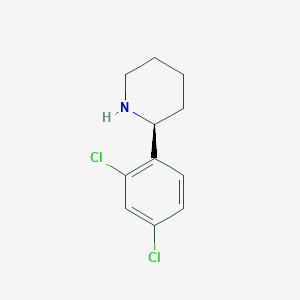
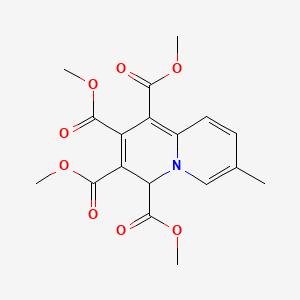
![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt](/img/structure/B14748871.png)
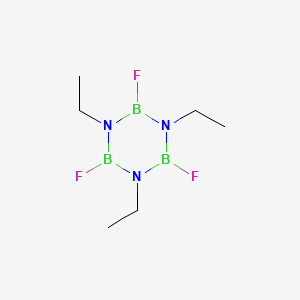
![Spiro[5.5]undeca-1,4-dien-3-one](/img/structure/B14748887.png)
![4-Chloro-N-methoxy-N-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14748891.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(4-(prop-2-yn-1-yloxy)benzoyl)benzamide](/img/structure/B14748898.png)

